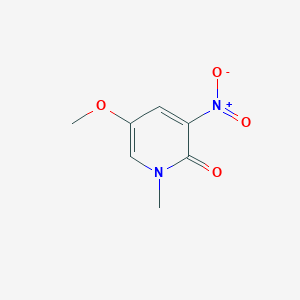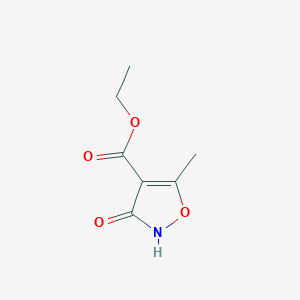![molecular formula C13H10ClN3O2S B13663278 2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)
2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom and a tosyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic synthesisThe reaction conditions often include the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing such derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The tosyl group can facilitate coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and apoptosis inducer, showing promising cytotoxic effects against various cancer cell lines.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins involved in cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.
作用機序
The mechanism of action of 2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases and apoptotic proteins. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of key proteins like caspase-3, Bax, and Bcl-2 . Molecular docking studies have revealed its binding interactions with these proteins, highlighting its potential as a multi-targeted kinase inhibitor.
類似化合物との比較
Similar Compounds
- 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced potency and selectivity as a kinase inhibitor and apoptosis inducer, making it a valuable compound for further research and development .
特性
分子式 |
C13H10ClN3O2S |
|---|---|
分子量 |
307.76 g/mol |
IUPAC名 |
2-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(17)8-15-13(14)16-11/h2-8H,1H3 |
InChIキー |
WTGDWFKIDPUZDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=NC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


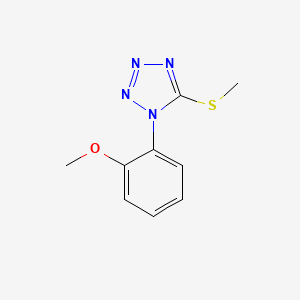
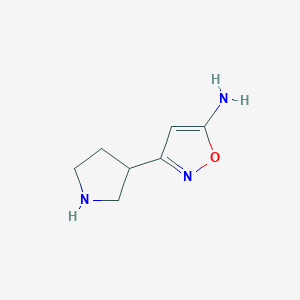


![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)

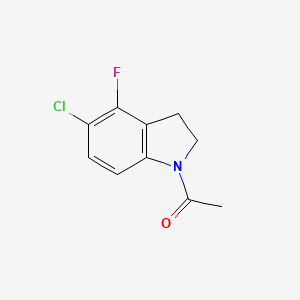
![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)

